N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a synthetic organic compound that belongs to the class of azabicyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a series of cyclization reactions.
Introduction of the pyrazolyl group: This step may involve the reaction of the azabicyclo compound with a pyrazole derivative under suitable conditions.
Attachment of the 3,4-dichlorophenyl group: This can be done through a substitution reaction, where the azabicyclo compound reacts with a 3,4-dichlorophenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide include other azabicyclo derivatives with different substituents. Examples include:
- N-(3,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- N-(3,4-dichlorophenyl)-3-(1H-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the azabicyclo core structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-15-5-2-11(8-16(15)19)21-17(24)23-12-3-4-13(23)10-14(9-12)22-7-1-6-20-22/h1-2,5-8,12-14H,3-4,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIKCLIICBJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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